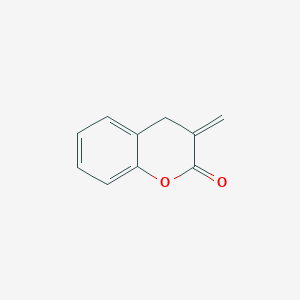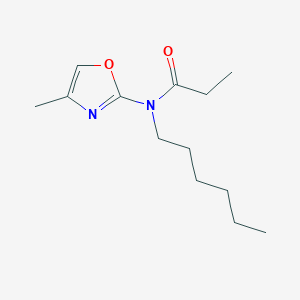
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide typically involves the formation of the oxazole ring followed by the attachment of the hexyl and propanamide groups. One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale chemical reactions under controlled conditions. The specific methods for producing this compound on an industrial scale would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: Oxazoles can be oxidized to form oxazolones.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazoles can lead to the formation of oxazolones, while reduction can produce oxazolines.
Applications De Recherche Scientifique
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors in biological systems, leading to its observed biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-Hexyl-N-(4-methyl-1,3-oxazol-2-YL)propanamide is unique due to its specific structure, which combines the oxazole ring with hexyl and propanamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other oxazole derivatives.
Propriétés
Numéro CAS |
57068-64-1 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-hexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-9-15(12(16)5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3 |
Clé InChI |
JQQVBEVWIWFPPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C1=NC(=CO1)C)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
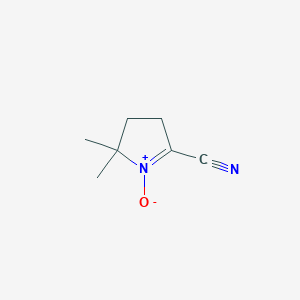
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
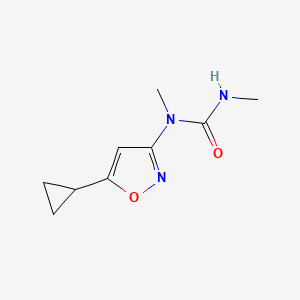

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
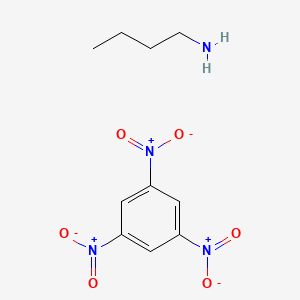
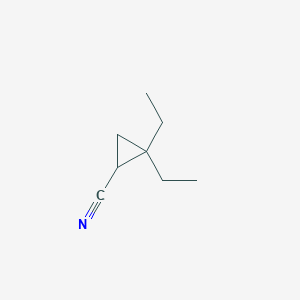
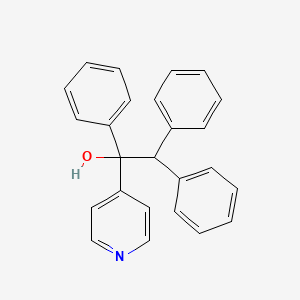
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)


